molecular formula C10H13NO2 B8679165 N-[4-(Hydroxymethyl)phenyl]-N-methylacetamide CAS No. 169114-06-1

N-[4-(Hydroxymethyl)phenyl]-N-methylacetamide

Cat. No.: B8679165
CAS No.: 169114-06-1
M. Wt: 179.22 g/mol
InChI Key: WNKNVJWIXPQJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Hydroxymethyl)phenyl]-N-methylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

169114-06-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[4-(hydroxymethyl)phenyl]-N-methylacetamide

InChI

InChI=1S/C10H13NO2/c1-8(13)11(2)10-5-3-9(7-12)4-6-10/h3-6,12H,7H2,1-2H3

InChI Key

WNKNVJWIXPQJKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried flask, under nitrogen flow, was charged with a stir bar, 4-(N-acetyl-N-methylamino)benzoic acid (1.0 g, 5.18 mmol), prepared as in step 7, anhydrous DME (10.3 mL), and anhydrous DMF (3.0 mL). The resulting solution was cooled to -20° C., and 4-methylmorpholine (0.60 mL, 5.4 mmol) and isobutyl chloroformate (0.70 mL, 5.4 mmol) were added sequentially via syringe. The reaction mixture was stirred under N2 at -20° C. for 1 hour. The resultant yellow mixture was filtered and the precipitate washed with DME (2×~1 mL). The combined flitrate and washings were cooled to 0° C. and sodium borohydride (800 mg, 21.1 mmol) dissolved in water (2.0 mL) was added dropwise. The reaction was stirred at 0° C. for 15 min. and quenched with saturated aqueous ammonium chloride. The resulting mixture was partitioned between ethyl acetate and brine. The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give an oil. Purification by flash chromatography on silica gel (90% ethyl acetate/hexane) provided 4-(N-acetyl-N-methylamino)benzyl alcohol as a colorless oil which solidified on standing. Recrystallization from hexane provided the alcohol as a colorless solid (543.0 mg, 58.5%). mp 83.5°-85.5° C. 1H NMR (300 MHz, CDCl3) δ 7.45 (2H, d, J=8.5 Hz), 7.18 (2H, d, J=8.5 Hz), 4.75 (2H, s), 3.27 (3H, s), 1.90 (3H, MS m/e 180 (M+H)+, 197 (M+NH4)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10.3 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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